molecular formula C7H10F3NO2 B15051227 (1R,2R)-2-Aminocyclopentanol 2,2,2-trifluoroacetate

(1R,2R)-2-Aminocyclopentanol 2,2,2-trifluoroacetate

Cat. No.: B15051227
M. Wt: 197.15 g/mol
InChI Key: GSKDGPCOPWAGES-RFZPGFLSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R)-2-Aminocyclopentanol 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C5H11NO•C2HF3O2 and a molecular weight of 215.17 g/mol . This compound is known for its unique stereochemistry and is used in various scientific research applications.

Preparation Methods

The synthesis of (1R,2R)-2-Aminocyclopentanol 2,2,2-trifluoroacetate involves several steps. One common method includes the reaction of cyclopentanone with ammonia and hydrogen in the presence of a chiral catalyst to form (1R,2R)-2-aminocyclopentanol. This intermediate is then reacted with trifluoroacetic acid to yield the final product .

Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of specific catalysts to increase yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

(1R,2R)-2-Aminocyclopentanol 2,2,2-trifluoroacetate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like ethanol or dichloromethane, and controlled temperatures to ensure the desired reaction pathway .

Scientific Research Applications

(1R,2R)-2-Aminocyclopentanol 2,2,2-trifluoroacetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (1R,2R)-2-Aminocyclopentanol 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .

Properties

Molecular Formula

C7H10F3NO2

Molecular Weight

197.15 g/mol

IUPAC Name

[(1R,2R)-2-aminocyclopentyl] 2,2,2-trifluoroacetate

InChI

InChI=1S/C7H10F3NO2/c8-7(9,10)6(12)13-5-3-1-2-4(5)11/h4-5H,1-3,11H2/t4-,5-/m1/s1

InChI Key

GSKDGPCOPWAGES-RFZPGFLSSA-N

Isomeric SMILES

C1C[C@H]([C@@H](C1)OC(=O)C(F)(F)F)N

Canonical SMILES

C1CC(C(C1)OC(=O)C(F)(F)F)N

Origin of Product

United States

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